1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone
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Overview
Description
1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone is an organic compound with the molecular formula C8H11NO and a molecular weight of 137.1790 . It is also known by other names such as 2,4-Dimethyl-3-acetylpyrrole and 2,4-Dimethylpyrrol-3-yl methyl ketone . This compound is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
For instance, similar compounds have been found to inhibit the DNA-binding activity of certain proteins, suppressing cell differentiation and inhibiting the expression and production of certain cytokines .
Biochemical Pathways
Based on the reported activities of similar compounds, it can be inferred that the compound may interact with multiple pathways, leading to a variety of downstream effects .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that the compound may have a wide range of effects, including antimicrobial, anti-inflammatory, and antitumor activities, among others .
Preparation Methods
The synthesis of 1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone can be achieved through various methods. One common synthetic route involves the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization . Another method involves the Paal–Knorr reaction, where an aldehyde group is introduced at the 3-position on the pyrrole ring . Industrial production methods may vary, but they typically involve similar reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Comparison with Similar Compounds
1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone can be compared with other similar compounds, such as:
1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone: This compound has a similar structure but differs in the position of the methyl groups on the pyrrole ring.
2,5-Dimethoxyacetophenone: Another similar compound with different substituents on the aromatic ring.
1-(1H-pyrrol-2-yl)ethanone: This compound lacks the methyl groups present in this compound.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(1,2-dimethylpyrrol-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-8(7(2)10)4-5-9(6)3/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XROKFQCVNYXMBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278961 |
Source
|
Record name | 1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601278961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16806-91-0 |
Source
|
Record name | 1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16806-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601278961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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